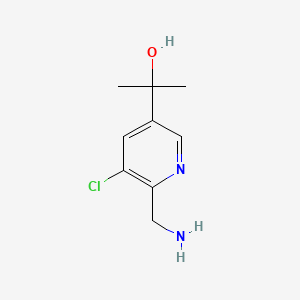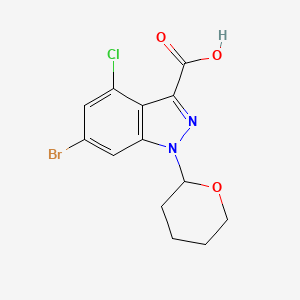
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol is an organic compound that contains a pyridine ring substituted with an aminomethyl group and a chlorine atom, along with a propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated at the 5-position.
Aminomethylation: The chlorinated pyridine is then subjected to aminomethylation, introducing the aminomethyl group at the 6-position.
Propan-2-ol Addition: Finally, the propan-2-ol moiety is added to the pyridine ring, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar steps but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the propan-2-ol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the aminomethyl group and have similar biological activities.
Propan-2-ol Derivatives: Compounds with the propan-2-ol moiety can exhibit similar chemical reactivity.
Uniqueness
2-(6-(Aminomethyl)-5-chloropyridin-3-yl)propan-2-ol is unique due to the combination of the pyridine ring with the aminomethyl and propan-2-ol groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H13ClN2O |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
2-[6-(aminomethyl)-5-chloropyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,13)6-3-7(10)8(4-11)12-5-6/h3,5,13H,4,11H2,1-2H3 |
Clave InChI |
OGQAPWXAJVQJEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(N=C1)CN)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13907059.png)

![sodium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B13907070.png)

![(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907074.png)





![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)



